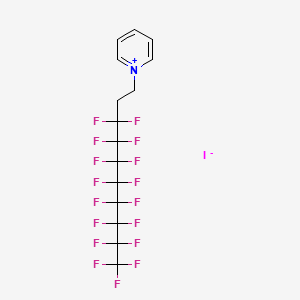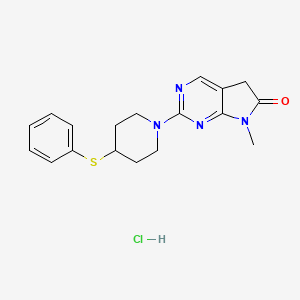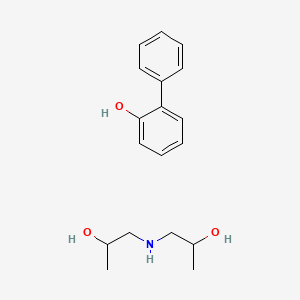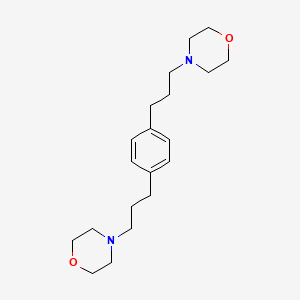
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine can be synthesized through several synthetic routes. One common method involves the reduction of 5-methoxy-4-methyl-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired amine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative. This process is conducted under high pressure and temperature conditions using a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce more reduced forms of the compound.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: More reduced naphthalene derivatives.
Substitution: Substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-5-methoxy-4-methyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydro-5-methyl-1-naphthalenamine
- 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine
- 1,2,3,4-Tetrahydro-5,6-dimethoxy-1-naphthalenamine
Comparison: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring The presence of both methoxy and methyl groups at specific positions imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
52372-98-2 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-7-10(13)9-4-3-5-11(14-2)12(8)9/h3-5,8,10H,6-7,13H2,1-2H3 |
Clave InChI |
HEZIPRLOGSQQBU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C1C(=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















